4-Bromo-2-chloro-1-(methoxymethoxy)benzene
Overview
Description
4-Bromo-2-chloro-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrClO2 and a molecular weight of 251.51 g/mol . It is a derivative of benzene, substituted with bromine, chlorine, and a methoxymethoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-2-chlorophenol with methoxymethyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-Bromo-2-chloro-1-(methoxymethoxy)benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form simpler benzene derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Major Products
Substitution: 4-Iodo-2-chloro-1-(methoxymethoxy)benzene, 4-Bromo-2-fluoro-1-(methoxymethoxy)benzene.
Oxidation: 4-Bromo-2-chloro-1-(formyloxymethoxy)benzene, 4-Bromo-2-chloro-1-(carboxymethoxy)benzene.
Reduction: 4-Bromo-2-chlorobenzene, 4-Bromo-2-chloro-1-methoxybenzene.
Scientific Research Applications
4-Bromo-2-chloro-1-(methoxymethoxy)benzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-(methoxymethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific biochemical pathway involved . The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-1-methoxybenzene: Similar structure but lacks the methoxymethoxy group.
1-Bromo-4-chloro-2-(methoxymethoxy)benzene: Similar structure but with different substitution pattern.
4-Bromo-1-chloro-2-(methoxymethoxy)benzene: Similar structure but with different substitution pattern.
Uniqueness
4-Bromo-2-chloro-1-(methoxymethoxy)benzene is unique due to the presence of the methoxymethoxy group, which imparts specific chemical properties and reactivity. This group can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-chloro-1-(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIUBRRJMWWCHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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